

An In-depth Technical Guide on the Molecular Targets of FR167653

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Compound of Interest

Compound Name: FR 167653

Cat. No.: B1662783

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Abstract

FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the molecular targets of FR167653, detailing its mechanism of action, inhibitory concentrations, and effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.

Primary Molecular Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The principal molecular target of FR167653 is the p38 mitogen-activated protein kinase (MAPK).^{[1][2][3][4][5][6]} p38 MAPK is a family of serine/threonine kinases that play a central role in cellular responses to inflammatory stimuli, stress, and cytokines. The p38 MAPK family comprises four isoforms: p38 α (MAPK14), p38 β (MAPK11), p38 γ (MAPK12 or ERK6), and p38 δ (MAPK13 or SAPK4). FR167653 is a specific inhibitor of the p38 MAPK pathway, and its anti-inflammatory effects are primarily attributed to this inhibition.^[7]

Mechanism of Action

FR167653 exerts its inhibitory effect on p38 MAPK by competing with adenosine triphosphate (ATP) for binding to the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of p38 MAPK substrates, thereby blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Potency

While specific IC₅₀ and K_i values for FR167653 against purified p38 MAPK isoforms are not extensively reported in the public domain, the compound is consistently described as a potent and selective inhibitor. The available information suggests that FR167653 effectively suppresses p38 MAPK activity in various cellular and in vivo models.

Target	Parameter	Value	Cell Line/System	Reference
p38 MAPK	Inhibition	Orally active and selective inhibitor	In vivo models	[1]

Downstream Effects of p38 MAPK Inhibition by FR167653

The inhibition of p38 MAPK by FR167653 leads to the suppression of the production of several key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

FR167653 is a potent suppressor of the production of tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β), two pivotal cytokines in the inflammatory response.[1][8][9] This inhibition has been observed in various cell types, including human monocytes and alveolar macrophages, in response to stimuli such as lipopolysaccharide (LPS).[10]

Cytokine	Cell Type	Stimulus	Inhibition	Reference
TNF- α	Human Monocytes	LPS	Dose-dependent	[10]
IL-1 β	Human Monocytes	LPS	Dose-dependent	[10]
TNF- α	Mouse Serum	LPS	Dose-dependent	[11]
IL-1 β	Mouse Serum	LPS	Dose-dependent	[9]

Inhibition of Prostaglandin E2 (PGE2) Production

FR167653 also inhibits the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[\[10\]](#)[\[11\]](#) This effect is achieved through the attenuation of cyclooxygenase-2 (COX-2) expression, the inducible enzyme responsible for the increased production of prostaglandins during inflammation.[\[10\]](#)

Mediator	Cell Type	Effect	Reference
PGE2	Human Monocytes	Inhibition of synthesis	[10]
COX-2	Human Monocytes	Attenuation of expression	[10]
PGE2	Mouse Paw	Suppression of levels	[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by FR167653 and a general workflow for evaluating its inhibitory activity.



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